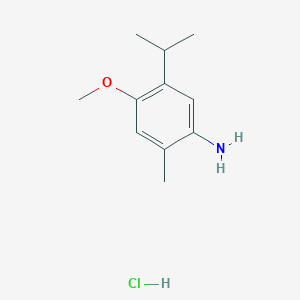

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;/h5-7H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMDGRJHBVBUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(C)C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387614 | |

| Record name | 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473703-95-6 | |

| Record name | 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride typically involves multiple steps:

Friedel-Crafts Acylation:

Nitration and Reduction: The nitration of the aromatic ring followed by reduction can introduce the amino group.

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry.

Biochemical Studies

In biochemical research, 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is utilized to study enzyme interactions and metabolic pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and providing insights into metabolic processes.

Pharmacological Research

The compound has been investigated for its potential pharmacological properties, particularly its interaction with neurotransmitter receptors. Studies suggest that it may exhibit selective agonist activity at serotonin receptors (5-HT2A), which could have implications for developing new therapeutic agents targeting psychiatric disorders .

Case Study 1: Enzyme Inhibition

Research has demonstrated that 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride can inhibit enzymes like acetylcholinesterase. This inhibition could have implications for treating neurodegenerative diseases where acetylcholine signaling is disrupted.

Case Study 2: Pharmacological Screening

In a pharmacological screening study, the compound was tested for its binding affinity at various serotonin receptors. Results indicated that it possesses favorable binding characteristics at the 5-HT2A receptor, suggesting potential use in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with five hydrochloride salts of pharmacological relevance, as identified in the provided evidence.

Structural and Functional Group Analysis

Physicochemical and Pharmacokinetic Trends

- Metabolic Stability : The methoxy group at C4 may reduce oxidative metabolism relative to hydroxylated analogs, similar to fluoxetine’s trifluoromethyl group delaying hepatic clearance .

- Solubility : As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, critical for oral bioavailability, as seen in dosulepin hydrochloride and metoclopramide hydrochloride .

Analytical Methodologies

Stability and quantification methods for hydrochloride salts often employ:

- HPLC : Widely used for dosulepin and memantine hydrochloride analysis due to high precision .

- Spectrophotometry : Applied for memantine HCl quantification (λmax = 210 nm), adaptable for the target compound’s aromatic amine structure .

- FTIR : Utilized to confirm functional groups in methylparaben and benzydamine HCl, applicable for verifying the methoxy and amine groups in the target compound .

Key Research Findings and Implications

Steric Effects : The isopropyl group at C5 could hinder enzymatic degradation or receptor off-target interactions, a feature observed in adamantane-based memantine .

Salt Form Advantages : Hydrochloride salts universally improve solubility and crystallinity, as demonstrated in ropinirole and metoclopramide formulations .

Biological Activity

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is . The compound features a substituted phenyl ring, which is crucial for its biological activity. The presence of the isopropyl and methoxy groups contributes to its lipophilicity and receptor binding affinity.

The mechanism of action for 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride involves interaction with specific molecular targets, including enzymes and receptors. It is known to act as both an inhibitor and activator , modulating various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways related to cognitive function and memory .

- Receptor Binding : It exhibits binding affinity to serotonin receptors (5-HT), particularly the 5-HT2A receptor, which is associated with mood regulation and psychotropic effects .

Antimicrobial Properties

Research indicates that 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. Studies reveal that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Cytotoxicity and Cancer Research

In cancer research contexts, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary findings suggest that it induces cell death through mechanisms such as apoptosis and necrosis, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is critical for optimizing its biological activity. Variations in substituents on the phenyl ring have been shown to significantly affect its potency at various targets:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Isopropyl | Enhances lipophilicity | Improves receptor binding affinity |

| Methoxy | Increases solubility | Important for bioavailability |

| Methyl | Alters enzyme inhibition profile | Variants exhibit different potencies |

Studies have indicated that modifications to these substituents can lead to compounds with enhanced selectivity and potency against specific receptors or enzymes .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted .

- Cytotoxicity Assessment : In a recent assay involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control groups. Morphological changes consistent with apoptosis were observed through microscopy .

- Anti-inflammatory Activity : An experimental model of acute inflammation revealed that treatment with the compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride, and how do their yields compare?

Answer: Synthetic routes typically involve multi-step reactions, starting with Friedel-Crafts alkylation or nucleophilic substitution to introduce the isopropyl and methoxy groups. For example:

- Step 1: Methoxylation of a phenolic precursor using methylating agents (e.g., dimethyl sulfate) under basic conditions.

- Step 2: Introduction of the isopropyl group via alkylation with isopropyl halides or using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance regioselectivity .

- Final step: Hydrochloride salt formation via HCl gas or aqueous HCl.

Reported yields vary (40–70%) depending on purification methods, such as recrystallization from ethanol/water mixtures .

Q. What purification techniques are recommended to isolate high-purity 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride?

Answer:

- Recrystallization: Use polar solvents (ethanol/water) to remove unreacted precursors and by-products. Monitor purity via HPLC (≥98% purity threshold) .

- Column chromatography: Employ silica gel with dichloromethane/methanol gradients for complex mixtures.

- Critical considerations: Purity validation using melting point analysis (compare with literature values, e.g., mp 62–64°C for structurally similar methoxy compounds) .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic proton splitting patterns).

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns matching the molecular formula (C₁₂H₁₈ClNO).

- HPLC-DAD: Assess purity and detect UV-active impurities (λ = 254 nm) .

Q. What are common synthetic challenges in introducing the methoxy and isopropyl groups?

Answer:

- Regioselectivity: Competing alkylation at alternative positions requires careful control of reaction conditions (e.g., temperature, solvent polarity).

- Protecting groups: Use acetyl or tert-butyl groups to prevent undesired side reactions during methoxylation .

- By-product formation: Monitor for O-demethylation or isomerization via TLC or inline IR spectroscopy.

Q. How stable is this compound under standard laboratory storage conditions?

Answer:

- Stability: Store below -20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group or amine oxidation .

- Degradation signs: Discoloration (yellowing) or precipitate formation indicates decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst screening: Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and selectivity .

- Solvent optimization: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- In-situ monitoring: Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. What strategies resolve discrepancies in reported spectral data for this compound?

Answer:

- Cross-validation: Compare NMR data with computational predictions (DFT calculations) or reference standards (e.g., methoxisopropamine hydrochloride for analogous substituents) .

- Isotopic labeling: Use deuterated solvents to distinguish overlapping peaks in crowded spectral regions.

- Multi-technique analysis: Combine LC-MS/MS and 2D NMR (HSQC, HMBC) to resolve structural ambiguities .

Q. How can advanced impurity profiling be conducted for this compound?

Answer:

- Forced degradation studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

- LC-HRMS: Detect low-abundance impurities (e.g., dealkylated by-products) with mass accuracy <5 ppm.

- Reference standards: Use certified materials (e.g., ≥99.0% purity) to quantify impurities against calibrated curves .

Q. What are the potential degradation pathways under physiological conditions?

Answer:

- Hydrolysis: The methoxy group may undergo demethylation in aqueous buffers (pH 7.4, 37°C), forming phenolic derivatives.

- Oxidation: The primary amine may oxidize to nitro or imine species under aerobic conditions.

- Mitigation: Add antioxidants (e.g., BHT) or use lyophilization to enhance stability in biological assays .

Q. How can isomerism during synthesis be controlled or characterized?

Answer:

- Chiral chromatography: Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers are present.

- X-ray crystallography: Resolve absolute configuration for crystalline derivatives.

- Kinetic vs. thermodynamic control: Adjust reaction temperature and time to favor desired isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.